![molecular formula C11H14N2O B13282720 3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13282720.png)
3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile
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Overview
Description
3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a benzonitrile group substituted with a 3-hydroxypropylamino methyl group. It is used primarily in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile typically involves the reaction of benzonitrile with 3-hydroxypropylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypropylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their activity and function. The nitrile group can also participate in various chemical reactions, affecting the compound’s overall reactivity and interactions .
Comparison with Similar Compounds
3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile can be compared with similar compounds such as:
Benzonitrile: Lacks the hydroxypropylamino group, making it less reactive in certain biological contexts.
3-{[(2-Hydroxyethyl)amino]methyl}benzonitrile: Similar structure but with a shorter hydroxyalkyl chain, affecting its physical and chemical properties.
3-{[(4-Hydroxybutyl)amino]methyl}benzonitrile: Longer hydroxyalkyl chain, which can influence its solubility and reactivity.
These comparisons highlight the unique properties of this compound, particularly its balance of hydrophilicity and reactivity due to the 3-hydroxypropylamino group.
Biological Activity
3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial effects, cytotoxicity, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a benzonitrile moiety with a hydroxypropylamino group, which contributes to its reactivity and potential interactions with biological targets. The presence of both hydroxyl and amino groups allows for diverse chemical interactions, making it a candidate for pharmaceutical applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of benzonitrile can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar capabilities.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) | Reference |
---|---|---|---|
4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile | E. coli, S. aureus | 15-20 | |
This compound | TBD | TBD | TBD |
Cytotoxic Effects
Cytotoxicity studies have revealed that this compound can induce cell death in various cell lines. For example, in insect cell lines such as Sf9, compounds structurally related to this compound have shown significant decreases in cell viability, indicating potential applications in pest control or cancer therapy .
Case Study: Insect Cell Viability
In a study evaluating the effects of various benzonitrile derivatives on Sf9 cells, it was found that certain compounds caused a loss of viability ranging from 30% to 50%. The most potent derivatives were noted for their ability to activate caspase-like proteases, suggesting an apoptotic mechanism of action .
The proposed mechanism of action for the cytotoxic effects involves the activation of apoptotic pathways. Specifically, the compound appears to increase caspase-like activity in treated cells, which is indicative of programmed cell death rather than necrosis. This was demonstrated through assays measuring lactate dehydrogenase (LDH) levels and caspase activation in treated cells .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-[(3-hydroxypropylamino)methyl]benzonitrile |
InChI |
InChI=1S/C11H14N2O/c12-8-10-3-1-4-11(7-10)9-13-5-2-6-14/h1,3-4,7,13-14H,2,5-6,9H2 |
InChI Key |
XHTCRRNYMOAGNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNCCCO |
Origin of Product |
United States |
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